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3H-Phenothiazin-3-one

Cat. No.: B1606229
CAS No.: 581-30-6
M. Wt: 213.26 g/mol
InChI Key: YKGCCFHSXQHWIG-UHFFFAOYSA-N
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Description

Overview of Phenothiazine (B1677639) Class and 3H-Phenothiazin-3-one Moiety in Heterocyclic Chemistry

The phenothiazine class of compounds is characterized by a tricyclic structure where a central thiazine (B8601807) ring is fused to two benzene (B151609) rings. igi-global.com This core structure, with its nitrogen and sulfur heteroatoms, provides a versatile scaffold for chemical modifications, leading to a vast array of derivatives with diverse applications. igi-global.comresearchgate.net this compound, with its chemical formula C₁₂H₇NOS, is a specific derivative within this class, distinguished by the presence of a carbonyl group. smolecule.comcymitquimica.com

Historical Context and Significance of Phenothiazine Derivatives

The history of phenothiazine derivatives is rich and impactful, dating back to the late 19th century with the synthesis of methylene (B1212753) blue in 1876. wikipedia.org Initially utilized as a dye, methylene blue's therapeutic potential was later discovered, marking the beginning of the exploration of phenothiazines in medicine. wikipedia.orgvedantu.com The mid-20th century saw a revolution in psychiatry with the development of chlorpromazine, a phenothiazine derivative that became a cornerstone in the treatment of psychosis. wikipedia.orginhn.orgnih.gov This breakthrough spurred extensive research into other derivatives, leading to the discovery of compounds with antihistaminic, antiemetic, and other pharmacological properties. vedantu.comresearchgate.net The journey of phenothiazines from industrial dyes to essential medicines underscores their profound significance in chemical and medical history. nih.govchemicalbook.com

Relevance of this compound as a Core Structure for Derivatives

The this compound moiety serves as a crucial building block for the synthesis of a wide range of new chemical entities. The presence of the carbonyl group enhances its reactivity, making it a valuable precursor for various chemical modifications. cymitquimica.com Researchers have utilized this core structure to develop novel compounds with potential applications in diverse fields. For instance, it has been employed as a scaffold for creating new drug candidates targeting conditions like cancer and neurodegenerative diseases. evitachem.com The adaptability of the this compound structure allows for systematic modifications, enabling the exploration of structure-activity relationships and the design of molecules with specific desired properties. ontosight.aimdpi.com

Scope and Research Significance of this compound Studies

The investigation of this compound and its derivatives extends across multiple scientific domains, highlighting its interdisciplinary importance.

Interdisciplinary Importance in Chemical and Biological Sciences

In the realm of chemical sciences, this compound is a subject of interest for its synthetic utility and unique chemical properties. smolecule.com Its role as a photocatalyst in organic reactions, such as the aerobic oxidation of sulfides to sulfoxides, demonstrates its potential in developing sustainable chemical methodologies. bohrium.comresearchgate.net In the biological sciences, the phenothiazine core of this compound is associated with a broad spectrum of biological activities. cymitquimica.comontosight.ai Derivatives of phenothiazine have been investigated for their antimicrobial, antifungal, antiviral, and anticancer properties. researchgate.netontosight.ai Furthermore, the study of phenothiazine derivatives contributes to our understanding of neuropharmacology, given their historical and ongoing use in treating psychiatric disorders. wikipedia.orgbilkent.edu.tr

Current Research Landscape and Future Directions

The current research landscape for this compound and its analogues is dynamic and multifaceted. Recent studies continue to explore its potential in various applications. For example, research has investigated its use as a corrosion inhibitor for metals. smolecule.com In the field of materials science, water-soluble phenothiazine derivatives can be electropolymerized to create conductive polymers with applications in biosensors and biofuel cells. wikipedia.orgchemicalbook.com

Future research is likely to focus on several key areas:

Development of Novel Therapeutics: The synthesis and evaluation of new this compound derivatives as potential therapeutic agents for a range of diseases will remain a primary focus. nih.govacs.org

Advanced Materials: Further exploration of the optoelectronic properties of phenothiazine-based compounds could lead to the development of new materials for applications in electronics and photonics. researchgate.netresearchgate.net

Green Chemistry: The application of this compound as a photocatalyst in environmentally friendly chemical transformations is a promising area for future investigation. bohrium.com

Compound Names Table

Compound Name
This compound
Methylene blue
Chlorpromazine
Promethazine

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₇NOS nih.gov
Molecular Weight 213.26 g/mol nih.gov
Appearance Solid crystalline substance evitachem.com
Solubility Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide; less soluble in water. evitachem.com
IUPAC Name phenothiazin-3-one nih.gov
CAS Number 581-30-6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NOS B1606229 3H-Phenothiazin-3-one CAS No. 581-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCCFHSXQHWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073912
Record name 3H-Phenothiazin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-30-6
Record name Phenothiazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenothiazone
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Record name 3H-Phenothiazin-3-one
Source EPA DSSTox
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Record name PHENOTHIAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YML4NNP1E
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Synthetic Methodologies and Reaction Pathways of 3h Phenothiazin 3 One

Classical Synthetic Routes to 3H-Phenothiazin-3-one and its Derivatives

Classical synthesis of the this compound core structure predominantly relies on the condensation of o-aminothiophenols with benzoquinones. This approach builds the tricyclic phenothiazine (B1677639) system in a direct manner.

Condensation Reactions with o-Aminothiophenols and Benzoquinones

A primary and well-established method for synthesizing this compound involves the condensation reaction between an o-aminothiophenol (or its substituted derivatives) and a benzoquinone. This reaction typically utilizes a 1:2 molar ratio of the o-aminothiophenol to the quinone. The process is a direct route to forming the phenothiazinone skeleton.

The condensation reaction to form this compound is often carried out under mild conditions.

Temperature: The reaction can be effectively conducted at a range of temperatures, from as low as -10°C up to ambient room temperature.

Catalysts: A notable feature of this synthetic route is that it generally does not require a catalyst or a coupling agent to proceed.

Solvents: The choice of solvent is crucial for the reaction's success. Polar solvents are typically employed. Preferred solvents include lower alkanols such as methanol (B129727) and ethanol (B145695), as well as acetic acid. Mixtures of these solvents with water can also be utilized. The selection of an appropriate solvent is a key aspect of optimizing the reaction, as will be discussed in the following section.

Interactive Data Table: Reaction Conditions for Condensation Synthesis

ParameterConditionNotes
Temperature -10°C to AmbientReaction proceeds readily at room temperature.
Catalyst None requiredSimplifies the reaction setup and purification.
Solvents Polar SolventsMethanol, Ethanol, Acetic Acid, or mixtures with water are preferred.

Optimizing the yield of this compound from the condensation reaction hinges on strategic control of the reaction conditions.

One key strategy for maximizing the yield is the selection of a solvent that dissolves the reactants (o-aminothiophenol and benzoquinone) and the byproducts, but in which the desired this compound product is substantially insoluble. This facilitates the direct recovery of the product in a relatively pure form through simple filtration. For instance, in a specific synthesis, a solution of o-mercaptoaniline in methanol was added to a suspension of quinone in methanol. The resulting this compound, being insoluble in methanol, precipitated out of the solution and was collected by filtration, achieving a yield of 61.49%.

Oxidation of 10H-Phenothiazine and Related Precursors

An alternative major pathway to this compound involves the oxidation of 10H-phenothiazine or its derivatives. The oxidation can target different atoms in the phenothiazine core, including the sulfur and nitrogen atoms, as well as the carbon atoms of the aromatic rings. The formation of this compound is a result of C-oxidation of the phenothiazine nucleus. The degradation of phenothiazine in an acidic, oxygen-saturated medium can lead to the formation of this compound alongside other products like phenothiazine 5-oxide mdpi.com.

Role of Oxidizing Agents (e.g., FeCl3, K2Cr2O7, MnO2, Ceric Ammonium Nitrate, Sodium Periodate)

A variety of oxidizing agents can be employed to convert 10H-phenothiazine and its precursors to oxidized products, including this compound. The choice of oxidant can influence the reaction's selectivity and outcome.

Ferric Chloride (FeCl₃): Iron(III) ions are known to oxidize phenothiazines in acidic media, leading to the formation of colored oxidation products. This property is often utilized in analytical applications for the detection of phenothiazine derivatives.

Potassium Dichromate (K₂Cr₂O₇): The kinetics of phenothiazine oxidation have been studied using potassium dichromate in a sulfuric acid medium. The reaction is first order with respect to both the phenothiazine substrate and the oxidant.

Manganese Dioxide (MnO₂): Manganese(III) complexes have been shown to cause the oxidative degradation of phenothiazine derivatives. The reaction proceeds through a two-step mechanism involving the formation of a stable phenothiazine radical intermediate, which is then further oxidized to a dication that subsequently hydrolyzes to phenothiazine 5-oxide.

Ceric Ammonium Nitrate (CAN): As a one-electron oxidizing agent, CAN is utilized in various organic syntheses. It can oxidize sulfides to sulfoxides and has been used as a catalyst in the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes, which are structurally related to the synthesis of phenothiazines.

Sodium Periodate (B1199274) (NaIO₄): Sodium periodate has been effectively used as an oxidizing agent in a one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones. This reaction involves the initial oxidation of a precursor followed by condensation and a subsequent oxidation step.

Interactive Data Table: Oxidizing Agents for Phenothiazine

Oxidizing AgentApplication/Observation
Ferric Chloride (FeCl₃) Oxidizes phenothiazines in acidic media to form colored products.
Potassium Dichromate (K₂Cr₂O₇) Used to study the kinetics of phenothiazine oxidation.
Manganese Dioxide (MnO₂) Facilitates oxidative degradation of phenothiazine derivatives via a radical intermediate.
Ceric Ammonium Nitrate (CAN) Acts as a one-electron oxidant in related heterocyclic syntheses.
Sodium Periodate (NaIO₄) Employed in the one-pot synthesis of substituted 3H-phenothiazin-3-ones.
Temperature and Solvent Effects

Temperature and the choice of solvent are critical parameters that can significantly impact the outcome of the oxidation of 10H-phenothiazine.

Temperature: The temperature can influence the distribution of oxidation products. For instance, in the degradation of 10-methylphenothiazine, the formation of this compound is favored at higher temperatures and low pH values, while the main degradation product under other conditions is 10-methylphenothiazine 5-oxide mdpi.com.

Solvent Effects: The nature of the solvent can affect the oxidation process. The electrochemical oxidation of a 10H-phenothiazine derivative has been studied in different solvents, including acetonitrile, dimethyl sulfoxide, and chloroform, demonstrating that the solvent can modulate the oxidation potential. The composition of the solvent system during extraction and sample preparation of phenothiazine drugs has also been shown to influence the extent of their oxidation. The distribution of products from reactions involving phenothiazine derivatives can be highly dependent on the solvent used, with different outcomes observed in solvents like DMF versus toluene.

Advanced and Green Synthesis Approaches

Recent advancements in synthetic organic chemistry have emphasized the development of methodologies that are not only efficient but also environmentally benign. In the context of this compound and its derivatives, significant progress has been made in developing advanced and green synthesis approaches that minimize waste, reduce energy consumption, and utilize safer reagents. These modern strategies, including one-pot syntheses and biocatalytic methods, offer substantial improvements over traditional multi-step procedures.

One-Pot Synthetic Strategies for this compound and Substituted Analogs

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a highly efficient approach for constructing complex molecules like 3H-phenothiazin-3-ones. nih.gov This methodology is advantageous as it avoids the lengthy separation processes and purification of intermediate compounds, thus saving time, resources, and reducing chemical waste. nih.govnih.gov

A notable one-pot process has been developed for a series of novel 2-thio-substituted-3H-phenothiazin-3-ones. beilstein-archives.org This method effectively combines a four-step reaction sequence into a single procedural operation. beilstein-archives.orgbeilstein-archives.org The synthesis involves the initial reaction of 1,4-benzoquinone (B44022) with an alkylthiol in the presence of sodium periodate (NaIO₄). This is followed by condensation with 2-aminothiophenol and a subsequent oxidation step, again with sodium periodate, to yield the final products. beilstein-archives.orgbeilstein-archives.org

The one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones proceeds through a well-defined sequence of reactions orchestrated within a single vessel. beilstein-archives.org The key steps are:

Thiol Addition: An alkylthiol is added to 1,4-benzoquinone.

In Situ Oxidation: Sodium periodate oxidizes the resulting intermediate.

Condensation: 2-aminothiophenol is introduced and condenses with the in situ-generated 2-alkylthio-1,4-benzoquinone intermediate. The resonance structure of this intermediate activates the benzoquinoid ring, making the C-5 position electrophilic and susceptible to nucleophilic attack by the aminothiophenol. beilstein-archives.org

Final Oxidation/Cyclization: A second oxidation step, driven by sodium periodate, facilitates the cyclization to form the tricyclic phenothiazinone core. beilstein-archives.orgbeilstein-archives.org

This streamlined process, where four distinct steps are treated as one, represents a significant improvement in synthetic efficiency. beilstein-archives.org

The primary advantage of the one-pot strategy lies in its enhanced efficiency and often improved yields compared to traditional stepwise methods. nih.gov By eliminating the need for isolation and purification of intermediates, one-pot reactions can significantly reduce material loss. nih.gov For the synthesis of 2-thio-substituted-3H-phenothiazin-3-ones, the one-pot method is considered a more efficient use of reagents to obtain the desired final product. beilstein-archives.org

Table 1: Comparison of Synthetic Approaches
Synthetic StrategyKey FeaturesAdvantagesReported Yields for Analogs
Stepwise SynthesisIsolation and purification of intermediates at each step.Allows for characterization of intermediates.Generally lower overall yields due to material loss at each stage.
One-Pot SynthesisMultiple reaction steps in a single vessel without isolating intermediates. beilstein-archives.orgHigher efficiency, reduced waste, time and cost savings. nih.govbeilstein-archives.orgYields for 2-thio-substituted analogs (6a-g) are reported to be effectively synthesized. beilstein-archives.org

Biocatalytic Syntheses (e.g., Laccase-Catalyzed Couplings)

Biocatalysis has emerged as a powerful tool in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. frontiersin.orgresearchgate.net For the synthesis of this compound, laccase enzymes have proven to be particularly effective, offering an environmentally friendly alternative to conventional chemical methods. osti.govsmolecule.com Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of substrates, such as phenols, amines, and thiols, using only atmospheric oxygen as the oxidant and producing water as the sole byproduct. nih.govrsc.org

The laccase-mediated synthesis of phenothiazines is achieved by the coupling of reactants like 2-aminothiophenol with hydroquinones or quinones in an aqueous solution. osti.govnih.gov For instance, the laccase from Pycnoporus cinnabarinus has been successfully used to mediate the formation of both 3-hydroxy- and 3-oxo-phenothiazines in a single reaction. nih.govacs.org

Laccases exhibit broad substrate specificity, enabling them to oxidize a variety of phenolic and amine compounds. nih.gov The catalytic cycle involves the one-electron oxidation of the substrate by the enzyme's copper-containing active site, generating radical intermediates. nih.govrsc.org These radicals can then undergo coupling reactions to form new C-C, C-O, C-N, or C-S bonds. nih.gov

The proposed mechanism for the laccase-facilitated synthesis of this compound from 2-aminothiophenol and a 1,4-quinone involves several steps:

Initial Nucleophilic Addition: The aromatic amino group of 2-aminothiophenol attacks a carbonyl group of the 1,4-quinone to form an imine. osti.gov

Second Nucleophilic Addition: This is followed by the addition of the sulfur nucleophile to an adjacent carbon on the quinone ring. osti.gov

Tautomerization and Cyclization: Subsequent tautomerization yields a phenothiazine intermediate. osti.gov

Final Oxidation: The laccase enzyme is crucial for catalyzing the final oxidation step, converting the phenothiazine form to the more stable this compound (phenothiazone) structure, which leads to higher product yields. osti.gov

It has been found that directly coupling 2-aminothiophenol with 1,4-quinones in the presence of laccase gives significantly higher product yields compared to systems where the quinone is generated in situ from a hydroquinone (B1673460). osti.gov While a previous attempt at a fully biocatalytic process starting from hydroquinone resulted in a low yield (21%), the optimized approach using pre-formed quinones substantially increases the efficiency. osti.gov

The use of laccase-catalyzed synthesis aligns with several core principles of green chemistry. mdpi.comwits.ac.za This biocatalytic approach is considered an environmentally benign methodology for producing phenothiazinones. smolecule.com

Key green chemistry benefits include:

Mild Reaction Conditions: The enzymatic reactions are typically carried out in aqueous buffer solutions at room temperature and atmospheric pressure, reducing energy consumption. nih.govacs.org

Avoidance of Organic Solvents: Utilizing water as the solvent minimizes the use and disposal of hazardous organic solvents. researchgate.netnih.govacs.org

Safe Oxidant and Byproduct: The process uses molecular oxygen from the air as the ultimate oxidant, and the only byproduct is water, making it an inherently clean process. rsc.org

High Selectivity: Enzymes often provide exquisite chemo-, regio-, and stereoselectivity, which can simplify reaction pathways and reduce the need for protecting groups. researchgate.net

These factors make biocatalytic routes, such as laccase-mediated couplings, highly attractive for the sustainable production of this compound and related compounds. osti.govsmolecule.com

Table 2: Green Chemistry Aspects of Laccase-Catalyzed Synthesis
Green Chemistry PrincipleApplication in Laccase-Mediated SynthesisReference
Safer Solvents and AuxiliariesReactions are performed in aqueous buffer systems. nih.govacs.org
Design for Energy EfficiencyOperates under mild conditions (room temperature, atmospheric pressure). acs.org
Use of Renewable FeedstocksEnzymes are renewable biocatalysts. mdpi.com
CatalysisLaccase is a highly efficient and selective catalyst. osti.govnih.gov
PreventionThe primary byproduct is water, minimizing waste. rsc.org

Photocatalytic Oxidation Methods for Sulfides to Sulfoxides using this compound

This compound has been identified as an effective photoorganocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides. bohrium.comresearchgate.net This method represents a greener alternative to many traditional sulfoxidation protocols, which often rely on excess or hazardous oxidants. bohrium.comresearchgate.net The photocatalytic system utilizes a very low catalyst loading of this compound (0.05 mol%), with molecular oxygen from the air serving as the sole oxidant. researchgate.net The reaction is typically irradiated with a blue LED lamp. researchgate.net

Two primary protocols have been developed. A "green" protocol uses a mixture of methanol and water as the solvent, with reaction times ranging from 14 to 60 hours. bohrium.com A second, faster protocol employs chloroform as the solvent, reducing reaction times to 7 to 24 hours. bohrium.com

The methodology is applicable to a wide range of substrates, successfully oxidizing both alkyl-aryl and alkyl-alkyl sulfides. researchgate.net However, aryl-aryl sulfides were not successfully oxidized under these conditions. bohrium.com Mechanistic studies, including quenching and fluorescence experiments, suggest that the reaction proceeds via a singlet oxygen mechanism for both alkyl-alkyl and alkyl-aryl sulfides. bohrium.com This photocatalytic method has been successfully applied to the synthesis of pharmaceutically active compounds such as Modafinil and the natural product Sulforaphane. researchgate.net

Table 1: Substrate Scope for Photocatalytic Oxidation of Sulfides using this compound Data compiled from research findings. researchgate.net

Sulfide (B99878) SubstrateProduct (Sulfoxide)Yield (%) Protocol A (MeOH/H₂O)Yield (%) Protocol B (CHCl₃)
ThioanisoleMethyl phenyl sulfoxide9195
4-Methylthioanisole4-Methylphenyl methyl sulfoxide9094
4-Methoxythioanisole4-Methoxyphenyl methyl sulfoxide8892
Benzyl methyl sulfideBenzyl methyl sulfoxide8589
Dibenzyl sulfideDibenzyl sulfoxide8083
Diallyl sulfideDiallyl sulfoxide7578

Synthesis of Specific Derivatives of this compound

The synthesis of sulfoxides (S-oxides) and sulfones (S,S-dioxides) of the this compound ring system has been explored. duke.eduacs.org These oxidized derivatives are characterized by their pronounced reactivity, which often prevents their direct isolation. duke.edu Instead, they are typically generated in situ and trapped with various nucleophiles such as water, alcohols, or amines to form stable adducts. duke.edu For example, the monoadduct of 3-oxo-3H-phenothiazine 5,5-dioxide with n-propylamine has been shown to rearrange into a derivative of the novel oxazolo[5,4-c]phenothiazine ring system. duke.edu

In addition to chemical oxidation methods, electrochemical approaches have been developed for the synthesis of phenothiazine S-oxides and S,S-dioxides. chemrxiv.org An electrochemical reaction platform allows for the controlled formation of these metabolites on a multi-milligram scale. chemrxiv.org This method provides a tractable route to obtaining Phase I drug metabolites of phenothiazine-based medications, which is critical for understanding their biological activity. chemrxiv.org The oxidation of the sulfur atom to a sulfoxide or sulfone significantly alters the electron density of the phenothiazine ring system, converting the electron-donating sulfide into an electron-withdrawing group. nih.gov

Methods for the preparation of substituted 3H-phenothiazin-3-ones include the synthesis of methoxy-derivatives. A patented process describes the preparation of 2,7-dimethoxy-3H-phenothiazin-3-one. google.com The synthesis involves the reaction of 1 mole of 2-amino-5-methoxy thiophenol with 2 moles of 2-methoxy-p-benzoquinone in a polar solvent, such as methanol, at room temperature. google.com This reaction proceeds without the need for a catalyst or coupling agent. google.com

In a related context, the synthesis of 1-methyl and 3-methyl phenothiazines, which can serve as precursors to other derivatives, is achieved through a Smiles rearrangement of 2-formamido-3-methyl or 5-methyl-2′-nitro diphenylsulfides. researchgate.net These diphenylsulfides are obtained from the condensation of the corresponding 2-amino-methylbenzenethiols with o-halonitrobenzenes, followed by formylation. researchgate.net

A series of novel 2-thio-substituted-3H-phenothiazin-3-ones can be efficiently prepared using a one-pot synthesis methodology. beilstein-archives.orgbeilstein-archives.org This procedure involves a four-step reaction sequence that is run concurrently in a single vessel. beilstein-archives.org The synthesis begins with the reaction of 1,4-benzoquinone with an alkylthiol in the presence of the oxidizing agent sodium periodate (NaIO₄). beilstein-archives.org The resulting in situ-generated 2-alkylthio-1,4-benzoquinone is then condensed with 2-aminothiophenol. A subsequent oxidation, also driven by sodium periodate, yields the final 2-thio-substituted-3H-phenothiazin-3-one product. beilstein-archives.orgbeilstein-archives.org

The mechanism involves the initial formation of the 2-alkylthio-1,4-benzoquinone, which activates the benzoquinone ring, making the C-5 position electrophilic and susceptible to nucleophilic attack by the sulfur atom of 2-aminothiophenol. beilstein-archives.org An intramolecular condensation between the amino group and a carbonyl group, followed by oxidation, completes the formation of the heterocyclic system. beilstein-archives.org This one-pot method is an improvement over stepwise syntheses, providing yields ranging from 20% to 41%. beilstein-archives.org

Table 2: One-Pot Synthesis of 2-(Alkylthio)-3H-phenothiazin-3-ones Data from Odens Jr., H. H., et al., Beilstein Archives, 2022. beilstein-archives.org

Alkylthiol ReactantR GroupProductIsolated Yield (%)
EthanethiolEthyl2-(Ethylthio)-3H-phenothiazin-3-one35
1-Propanethioln-Propyl2-(Propylthio)-3H-phenothiazin-3-one41
1-Butanethioln-Butyl2-(Butylthio)-3H-phenothiazin-3-one38
CyclohexylthiolCyclohexyl2-(Cyclohexylthio)-3H-phenothiazin-3-one25
BenzylthiolBenzyl2-(Benzylthio)-3H-phenothiazin-3-one20

The phenothiazine core is amenable to derivatization through nucleophilic aromatic substitution (SNAr) reactions, providing a metal-free pathway to highly functionalized derivatives. mdpi.com For instance, 10-phenylphenothiazine derivatives can be synthesized by reacting phenothiazine with various polyfluoroarenes in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). mdpi.com This reaction is often highly selective, affording para-substituted products in good yields. mdpi.com

The resulting polyfluoroarene-bearing phenothiazine derivatives can then undergo a second SNAr reaction, allowing for the introduction of other nucleophiles to create more complex structures. mdpi.com This sequential substitution strategy enables the synthesis of a diverse library of phenothiazine compounds with tailored electronic properties, which have potential applications as photocatalysts. mdpi.com

The this compound framework can be incorporated into larger, more complex polycyclic systems. These syntheses often leverage the reactivity of the phenothiazine core to build fused heterocyclic structures. One such example is the synthesis of (4a,12a-dihydro-12H-benzo researchgate.netresearchgate.netduke.edubeilstein-archives.orgthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone. researchgate.net The construction of these elaborate molecules highlights the utility of phenothiazine derivatives as building blocks in the synthesis of novel materials with unique structural and electronic properties. researchgate.net

Another strategy for accessing polycyclic aromatic compounds involves the use of thiepine precursors. beilstein-journals.org For example, dinaphthothiepine bisimides and their corresponding S-oxides have been synthesized as soluble precursors to perylene bisimides. beilstein-journals.org The final step involves a thermally induced ring contraction and extrusion of the sulfur atom to generate the target polycyclic aromatic system. beilstein-journals.org While not a direct reaction of this compound, this "precursor approach" demonstrates a related strategy where a sulfur-containing heterocyclic system is used to construct a complex polycyclic structure. beilstein-journals.org

Spectroscopic and Advanced Analytical Characterization of 3h Phenothiazin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a window into the atomic-level structure of 3H-phenothiazin-3-one, revealing information about the connectivity of atoms and their chemical environments.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), displays a series of signals corresponding to the seven protons attached to its aromatic rings. rsc.org The chemical shifts (δ) of these protons are influenced by their local electronic environments, which are in turn governed by the presence of the electron-withdrawing carbonyl group and the electron-donating sulfur and nitrogen atoms within the tricyclic system.

In a typical ¹H NMR spectrum of this compound, the aromatic protons resonate in the downfield region, generally between δ 6.70 and 7.90 ppm. rsc.org For instance, a reported spectrum shows a multiplet at δ 7.90–7.87 ppm (1H), a doublet at δ 7.60 ppm (1H, J = 10.0 Hz), a multiplet at δ 7.49–7.45 ppm (3H), a doublet of doublets at δ 6.92 ppm (1H, J = 10.0, 2.0 Hz), and a doublet at δ 6.73 ppm (1H, J = 2.0 Hz). rsc.org The coupling constants (J values) provide valuable information about the spatial relationship between neighboring protons, aiding in the assignment of specific protons to their respective positions on the phenothiazine (B1677639) core. The complexity of the spectrum arises from the coupling between adjacent protons on the benzene (B151609) and quinoneimine rings.

Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzIntegrationProton Assignment (Tentative)
7.90–7.87m-1HAromatic Protons
7.60d10.01H
7.49–7.45m-3H
6.92dd10.0, 2.01H
6.73d2.01HAromatic Proton

Data sourced from a study by Li et al. rsc.org

The ¹³C NMR spectrum of this compound provides a detailed map of the carbon framework, with each unique carbon atom giving rise to a distinct signal. rsc.orgoup.com The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms, offering insights into the electronic structure of the molecule.

The spectrum of this compound typically shows twelve distinct signals corresponding to the twelve carbon atoms in the molecule. rsc.org The carbonyl carbon (C-3) is characteristically found at a very downfield chemical shift, often around δ 182.5 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. rsc.org The other carbon atoms of the aromatic rings resonate in the region of approximately δ 120.0 to 146.5 ppm. rsc.org

The assignment of specific ¹³C NMR signals to individual carbon atoms in the this compound skeleton is a complex task that often relies on a combination of techniques, including comparison with related structures and computational studies. The chemical shifts are directly correlated with the electron density at each carbon atom. Carbons in electron-rich environments are more shielded and appear at higher fields (lower δ values), while those in electron-deficient environments are deshielded and appear at lower fields (higher δ values).

The electron-withdrawing nature of the carbonyl group and the imine nitrogen, along with the electron-donating character of the sulfide (B99878) bridge, creates a distinct pattern of electron distribution across the carbon skeleton. This is reflected in the observed chemical shifts. For example, the carbon atom at position 1 (C-1) is reported to have a chemical shift of approximately 139.9 ppm. oup.com

Carbon AtomChemical Shift (δ) in ppm
C-3 (Carbonyl)182.5
C-4a/C-5a/C-10a (Quaternary)120.0 - 146.5
C-1
C-2
C-4
C-6
C-7
C-8
C-9
C-10b (Quaternary)
C-11a (Quaternary)
C-12a (Quaternary)

Exemplary data based on reported values. rsc.org

The introduction of substituents onto the this compound core can significantly alter the ¹³C chemical shifts. oup.com The magnitude and direction of these changes depend on the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent. For instance, the introduction of a methyl group, which is weakly electron-donating, at various positions on the ring system leads to predictable shifts in the signals of the nearby carbon atoms. oup.com These substituent-induced chemical shifts (SCS) are a valuable tool for confirming the position of substituents and for understanding the transmission of electronic effects through the conjugated system.

For example, a methyl group at the C-2 position influences the chemical shifts of the adjacent carbons, C-1 and C-3, as well as other carbons in the ring system, providing a fingerprint of its location. oup.com Similarly, the replacement of the sulfur atom with an oxygen atom to form 3H-phenoxazin-3-one results in notable changes in the ¹³C NMR spectrum, reflecting the different electronegativity and electron-donating ability of oxygen compared to sulfur. oup.com

¹³C NMR Spectral Analysis and Carbon Skeleton Electronic Structure

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is particularly crucial for the unambiguous identification of this compound. rsc.org HRMS instruments can measure the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of the exact molecular formula of the compound. For this compound, with the molecular formula C₁₂H₇NOS, the calculated exact mass of the protonated molecule [M+H]⁺ is 214.0321. rsc.org Experimental HRMS data showing a measured m/z value very close to this calculated value, such as a reported finding of m/z 214.0322, provides strong evidence for the correct elemental composition and confirms the identity of the compound. rsc.org

IonCalculated m/zFound m/z
[C₁₂H₈NOS]⁺ ([M+H]⁺)214.0321214.0322

Data from a high-resolution mass spectrometry analysis. rsc.org

Fragmentation Patterns and Structural Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pathways of this compound, providing insights into its structural composition. The electron ionization mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation of this compound under mass spectrometry conditions follows predictable pathways for heterocyclic ketones. The molecular ion [M]⁺ is observed at a mass-to-charge ratio (m/z) of 213, consistent with its molecular formula C₁₂H₇NOS. nih.gov A prominent fragment is typically observed at m/z 185. This major fragment corresponds to the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the parent ion, a characteristic fragmentation for ketone-containing compounds. nih.gov Another significant fragment is seen at m/z 141. nih.gov This can be rationalized by the subsequent loss of a thioformyl (B1219250) radical (•CHS) or related sulfur-containing species from the [M-CO]⁺ fragment. These fragmentation patterns are instrumental in confirming the core structure of the molecule.

Fragment Type m/z (Mass-to-Charge Ratio) Corresponding Loss from Parent Ion
Molecular Ion [M]⁺213-
[M - CO]⁺185Loss of Carbon Monoxide (CO)
Fragment Ion141Further fragmentation

Data derived from PubChem nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting the vibrations of its chemical bonds. vulcanchem.com The IR spectrum provides clear evidence for the key structural features of the compound. nih.govbeilstein-journals.org

The analysis of the IR spectrum of this compound allows for the identification of its characteristic functional groups. nih.gov The most prominent absorption is the strong band corresponding to the carbonyl (C=O) group stretch, which is typically found in the region of 1740-1685 cm⁻¹ for α,β-unsaturated ketones. libretexts.org The carbon-nitrogen double bond (C=N) of the imine group integrated within the heterocyclic ring system exhibits a stretching vibration in the 1690-1640 cm⁻¹ range. The C-S-C (thioether) linkage, a defining feature of the phenothiazine core, shows stretching vibrations that are typically weaker and appear in the fingerprint region of the spectrum. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C in-ring stretching vibrations appear in the 1600-1400 cm⁻¹ region. libretexts.org

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
Carbonyl (C=O)1740 - 1685Stretch
Imine (C=N)1690 - 1640Stretch
Aromatic C-C1600 - 1400In-ring Stretch
Thioether (C-S-C)~ 700Stretch

Data derived from general spectroscopic principles and analysis of related structures nih.govlibretexts.orgutdallas.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. This compound possesses an extensive chromophore arising from its conjugated tricyclic system that includes the benzene ring, the imine, and the α,β-unsaturated ketone moiety. This extended conjugation results in absorption of light in the visible region of the electromagnetic spectrum. beilstein-journals.org Derivatives of this compound are known to be colored, absorbing light intensely in the 400–550 nm range. beilstein-journals.org The electronic spectrum is also characterized by absorptions in the UV region corresponding to π→π* transitions of the aromatic system.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, sulfur) in the compound. This data is used to confirm the empirical and molecular formula. For this compound, the molecular formula is established as C₁₂H₇NOS, with a corresponding molecular weight of approximately 213.26 g/mol . nih.govchemscene.com The theoretical elemental composition is calculated from this formula.

Element Symbol Atomic Mass Count Mass Percent
CarbonC12.0111267.59%
HydrogenH1.00873.31%
NitrogenN14.00716.57%
OxygenO15.99917.50%
SulfurS32.06115.04%

Calculated based on the molecular formula C₁₂H₇NOS nih.govchemscene.com

X-ray Crystallography for Solid-State Structural Determination

The phenothiazine core is characteristically non-planar and adopts a folded conformation along the N-S axis. mdpi.com X-ray studies on various phenothiazine derivatives show that this folding angle can vary depending on the nature and position of substituents. mdpi.com For instance, in a related derivative, the bending angle in the phenothiazine core was found to be approximately 126.87°. mdpi.com The molecular structure of a phenoxazine (B87303) analogue, which is structurally similar but contains an oxygen atom instead of sulfur, has been determined, providing a model for expected bond parameters. beilstein-journals.orgnih.gov

The table below presents selected bond lengths and angles from a related phenoxazine derivative to approximate the geometry of the this compound ring system. It is important to note that these values are for an analogous, not identical, compound.

Parameter Atoms Involved Value Compound
Bond LengthN(1)–C(11)1.3061(19) Å6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one
Bond LengthN(1)–C(14)1.3836(18) Å6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one
Bond LengthO(23)–C(4) (analogous to S-C)1.2314(19) Å6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one
Bond AngleC(11)–N(1)–C(14)117.55(12) °6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one

Data from a related phenoxazine compound as a structural analogue beilstein-journals.orgnih.gov

Planarity and Aromaticity Assessment

The planarity and aromaticity of the this compound molecular structure are critical factors influencing its electronic properties, reactivity, and potential applications. Theoretical and experimental studies have provided insights into the geometry and electron distribution of this heterocyclic system.

Molecular Planarity

While a complete, experimentally determined crystal structure for the parent this compound is not extensively reported in the reviewed literature, computational studies and analyses of related derivatives provide significant insights into its planarity. oup.com Density Functional Theory (DFT) calculations are commonly employed to predict the optimized geometry of phenothiazine derivatives. researchgate.netmdpi.com

Studies on similar structures, such as 3H-phenoxazin-3-one, which is an oxygen analogue, reveal that the geometry of the core fragment is largely planar. beilstein-journals.org In the case of some substituted phenothiazine derivatives, X-ray diffraction has confirmed specific bending angles within the central ring. For example, a derivative studied by one research group exhibited experimental bending angles of 98.31° and 124.47° in the middle phenothiazine ring. mdpi.com Another study on a spiro-dimer of a 1H-phenothiazin-1-one derivative involved X-ray analysis to determine its crystal structure. rsc.org

Computational models, such as those using the B3LYP/6-31G(d,p) level of theory, have been used to calculate the geometric parameters of phenothiazine derivatives, which have shown good agreement with experimental data from single-crystal XRD where available. researchgate.netmdpi.com These theoretical approaches are crucial for understanding the three-dimensional structure in the absence of direct experimental data for this compound itself.

Aromaticity

The aromaticity of this compound is a complex interplay between the fused benzene ring, the thiazine (B8601807) ring, and the quinone-imine moiety. The presence of the sulfur and nitrogen heteroatoms, along with the carbonyl group, significantly influences the electron delocalization across the tricyclic system.

Quantum-mechanical calculations, including DFT and Hirshfeld charge analysis, have been utilized to understand the electronic structure and reactivity of phenothiazine derivatives. nih.gov These calculations help in assessing the distribution of electron density and identifying reactive centers within the molecule. For instance, in derivatives of 3H-phenoxazin-3-one, the distribution of electronic density shows the largest positive charge is concentrated at the C(2) atom. beilstein-journals.org

The aromatic character of the phenothiazine nucleus can be affected by substitution. For example, N-phosphorylation or oxidation of the sulfur atom can reduce the electron density on the flanking benzene rings. mdpi.com This modulation of aromaticity is a key aspect of the chemical reactivity of these compounds.

The following table summarizes key computational parameters often used to assess the planarity and electronic nature of molecules like this compound, based on studies of related compounds.

Parameter Typical Method of Determination Significance for this compound
Dihedral AnglesX-ray Crystallography, DFT CalculationsIndicates the degree of folding or planarity of the central thiazine ring.
Bond LengthsX-ray Crystallography, DFT CalculationsDeviations from standard single/double bond lengths suggest electron delocalization and aromatic character.
Hirshfeld ChargesDFT CalculationsReveals the distribution of electron density and helps predict sites of nucleophilic or electrophilic attack. nih.gov
HOMO-LUMO GapUV-Vis Spectroscopy, DFT CalculationsProvides information about the electronic transitions and overall electronic stability of the molecule. researchgate.net

Further theoretical investigations, such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) calculations, could provide more quantitative measures of the aromaticity of the individual rings within the this compound structure.

Electronic Structure and Computational Chemistry of 3h Phenothiazin 3 One

Molecular Orbital (MO) Theory Calculations

Molecular Orbital (MO) theory is a fundamental tool for describing the electronic structure of molecules. utah.edu It posits that electrons are not assigned to individual atomic bonds but are treated as moving under the influence of all the nuclei in the molecule, occupying molecular orbitals that can extend over the entire molecule. utah.edu Both semi-empirical and more advanced ab initio methods are employed to approximate solutions to the Schrödinger equation and elucidate the electronic nature of 3H-phenothiazin-3-one.

Semi-empirical quantum mechanical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to streamline calculations. uni-muenchen.denih.gov Methods such as Austin Model 1 (AM1) and Parametric Model 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation, which makes them computationally fast and suitable for large molecules. uni-muenchen.denih.govscielo.org.mx These methods are widely used to predict various molecular properties, including heats of formation, geometries, and electronic characteristics. scielo.org.mxresearchgate.net While PM3 is generally considered a reparameterization and improvement of AM1, both have been successfully applied to study amine-containing compounds and their electronic properties. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. irjweb.com The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, govern the molecule's behavior in chemical reactions. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and polarizability. irjweb.com A small energy gap generally signifies high chemical reactivity and low kinetic stability. irjweb.com

Computational methods, including semi-empirical approaches, are used to calculate the energies of these frontier orbitals. For phenothiazine (B1677639) derivatives, theoretical studies show that the HOMO is typically localized on the electron-donating phenothiazine ring system, while the LUMO distribution depends on the specific substituents attached to the core structure. rsc.org

Table 1: Representative Frontier Orbital Energies for Phenothiazine-Based Compounds (Note: Data below is illustrative of typical values for phenothiazine derivatives calculated using Density Functional Theory (DFT), as specific AM1/PM3 data for the parent this compound is not readily available in the provided sources.)

Compound/MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenothiazine Derivative 1 (DFT)-6.29-1.814.48
Phenothiazine Derivative 2 (DFT)-5.75-3.542.21
Phenothiazine Derivative 3 (DFT)-6.02-3.772.25

This table presents typical frontier orbital energy values for different phenothiazine derivatives as calculated by DFT methods. The energy gap is a key indicator of molecular reactivity. irjweb.comrsc.org

Semi-empirical calculations provide valuable information on the distribution of electron charge throughout a molecule. oup.comarxiv.org The charge density is a fundamental property that dictates a molecule's electrostatic potential and its interaction with other chemical species. Early studies on this compound using the Complete Neglect of Differential Overlap (CNDO/2) method, another semi-empirical approach, have detailed the π-electron and total electron densities at various atomic positions. oup.com These calculations reveal the charge distribution in the ground state, highlighting the electrophilic and nucleophilic centers within the molecule. For instance, the oxygen atom of the carbonyl group carries a significant negative charge, making it a nucleophilic site, while the adjacent carbon atom is electron-deficient. oup.com

Table 2: CNDO/2 Calculated Electron Densities for this compound

Atom Positionπ-Electron DensityTotal Electron Density
C-10.93283.9317
C-21.05054.0267
C-30.81713.7381
C-41.00943.9682
C-4a0.99343.9113
N-51.83185.2341
C-5a0.98293.9515
C-61.01253.9937
C-70.98903.9774
C-81.01813.9995
C-90.97963.9619
C-9a0.96343.9048
S-101.93676.1362
O (on C-3)1.34486.3059

Data sourced from CNDO/2 molecular orbital calculations. oup.com These values indicate the electron distribution across the atoms of the this compound molecule.

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure of molecules. scienceopen.comrsdjournal.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. nih.gov For phenothiazine and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP, provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. mdpi.comemerald.comgrafiati.com These studies confirm the bent-core structure of the phenothiazine ring system and are instrumental in analyzing how substituents affect the molecule's electronic behavior and spectroscopic output. mdpi.com

Semi-Empirical Methods (e.g., AM1, PM3) for Electronic Properties

Quantum Chemical Parameters and Reactivity Prediction

Quantum chemical calculations provide a suite of parameters that act as descriptors for predicting molecular reactivity. scienceopen.comresearchgate.net Based on the energies of the frontier orbitals (HOMO and LUMO), several key reactivity indices can be determined through Koopmans' theorem, including:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

These parameters quantify a molecule's ability to donate or accept electrons and its resistance to changes in electron distribution, thereby predicting its behavior in chemical reactions. irjweb.comresearchgate.net For instance, molecules with high electrophilicity index values are considered strong electrophiles. researchgate.net

A significant application of computational chemistry is the ability to predict spectroscopic properties and correlate them with experimental data. Time-Dependent Density Functional Theory (TD-DFT) is particularly effective for calculating the electronic absorption spectra (UV-Vis) of molecules. emerald.comchalcogen.ro By calculating the excitation energies and oscillator strengths for electronic transitions (primarily HOMO → LUMO), TD-DFT can predict the absorption maxima (λmax). chalcogen.ro These theoretical predictions often show strong agreement with experimental spectra, helping to assign specific absorption bands to particular electronic transitions. mdpi.comemerald.com

Furthermore, DFT calculations are used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.gov By comparing the theoretically calculated chemical shifts with those obtained experimentally, researchers can validate the proposed molecular structure and gain a more detailed understanding of the electronic environment of the nuclei. nih.govijcce.ac.ir

Influence of Substituents on Electronic Structure

The electronic structure of the this compound core is highly sensitive to the nature and position of substituents. The introduction of different functional groups can significantly alter the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and consequently, the chemical reactivity and photophysical properties of the molecule. nih.govubbcluj.ronih.gov Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these substituent effects. nih.govubbcluj.roresearchgate.net

General Principles

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). According to frontier molecular orbital theory, EDGs generally increase the energy of the HOMO, while EWGs lower the energy of the LUMO. nih.gov This modulation of the frontier orbital energies directly impacts the HOMO-LUMO energy gap, a critical parameter that influences the molecule's electronic transitions and kinetic stability. missouristate.edu A smaller HOMO-LUMO gap typically corresponds to a red-shift (bathochromic shift) in the absorption spectra, indicating that less energy is required for electronic excitation. nih.gov

Analysis of Specific Substituent Effects

Detailed computational analyses on phenothiazine derivatives have provided specific data on how substituents modify the electronic landscape.

Charge Distribution:

The introduction of substituents causes a significant redistribution of charge within the phenothiazine framework. DFT calculations and Hirshfeld charge analysis on 3-N′-arylaminophenothiazine cations show that a positive charge is delocalized throughout the molecule. nih.gov The degree of this delocalization and the specific charge on each atom are influenced by the substituents on the aryl ring. nih.gov For example, the charge distribution in the phenothiazine fragment is altered upon the introduction of an arylamine substituent at the 3-position. nih.gov

To illustrate the effect of different substituents on the charge distribution in the phenothiazine cation, Hirshfeld charges were calculated using DFT (B3LYP/6-311++G(d,p)). nih.gov

Compound/SubstituentAtomHirshfeld Charge (e)
Unsubstituted Phenothiazine CationC(3)+0.134
C(7)+0.134
Phenylamino-substituted CationC(3)+0.089
C(7)+0.142
(4-Aminophenyl)amino-substituted CationC(3)+0.086
C(7)+0.138
(4-(tert-Butoxycarbonyl)phenyl)amino-substituted CationC(3)+0.091
C(7)+0.144

Data sourced from a study on 3-N′-arylaminophenothiazine cations. nih.gov

This data reveals that the introduction of an arylamino group at the C(3) position reduces its positive charge compared to the unsubstituted phenothiazine cation, while the charge at the C(7) position is slightly increased. nih.gov This redistribution is crucial for understanding the reactivity of the molecule, as a more significant positive charge on a carbon atom promotes nucleophilic attack at that site. nih.gov

Frontier Orbitals and HOMO-LUMO Gap:

The energies of the HOMO and LUMO are directly modulated by substituents. In 3-N′-arylaminophenothiazine cations, the HOMO is delocalized across the entire phenothiazinium system, including the N-aryl substituent. nih.gov The LUMO, which is associated with the positive charge, also shows delocalization into the aniline (B41778) portion of the substituent. nih.gov This delocalization confirms the presence of an extended π-system. nih.gov

DFT calculations have been used to determine the HOMO-LUMO energy gaps for various phenothiazine derivatives. A study on dyes with two phenothiazine units linked by alkyl chains of varying lengths provides insight into how structural modifications affect these electronic parameters. pusan.ac.kr

Dye (Linker)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
C4 (Butane)-5.34-2.512.83
C6 (Hexane)-5.32-2.502.82
C8 (Octane)-5.31-2.502.81

Calculations performed at the B3LYP/6-31G(d) level of theory. pusan.ac.kr

These results show a slight decrease in the HOMO-LUMO gap as the alkyl chain linker becomes longer. pusan.ac.kr

In a separate study on 3-aryl-10H-phenothiazines, the electronic effects of substituents on the aryl ring were correlated with Hammett-Taft parameters, demonstrating a clear transmission of electronic effects to the phenothiazine core. ubbcluj.ro The oxidation potentials, which are related to the HOMO energy, were shown to vary systematically with the electron-donating or electron-withdrawing nature of the substituent. ubbcluj.ro

Furthermore, research on (E)-3-(2-alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones used DFT calculations to rationalize the reactivity and redox properties. researchgate.net The electron chemical potential (μ), which is related to the HOMO and LUMO energies, was found to reflect the electrophilicity of the molecules. For example, a model with a meta-nitrophenyl substituent (a strong EWG) exhibited the lowest electron chemical potential value (-5.00 eV), indicating its high electrophilicity. researchgate.net

The influence of substituents on the electronic structure is a key factor in tuning the properties of this compound derivatives for various applications, from dyes to pharmaceuticals. nih.govubbcluj.ro

Reactivity and Redox Chemistry of 3h Phenothiazin 3 One

Oxidation and Reduction Pathways

The redox behavior of 3H-Phenothiazin-3-one is characterized by the interplay between the phenothiazine (B1677639) nucleus and the α,β-unsaturated ketone moiety. The phenothiazine ring system is susceptible to oxidation, while the carbonyl group and the conjugated double bonds can undergo reduction.

The oxidation of the phenothiazine core typically proceeds through a one-electron transfer to form a relatively stable radical cation. cdnsciencepub.com This radical cation can then undergo further oxidation. In the case of this compound, this process can be utilized in photocatalysis. For instance, it has been identified as an effective photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides. cdnsciencepub.com This suggests a pathway where this compound is excited by light, leading to the formation of a reactive species capable of facilitating the oxidation of a substrate.

Reduction pathways for this compound would be expected to involve the carbonyl group and the conjugated system. As with other α,β-unsaturated ketones, reduction can occur at the carbonyl group to form a secondary alcohol or at the carbon-carbon double bond. The specific pathway would depend on the reducing agent and reaction conditions.

The electrochemical behavior of phenothiazine derivatives has been extensively studied, typically revealing reversible or quasi-reversible one-electron oxidation steps. researchgate.netchemrxiv.org The first oxidation event corresponds to the formation of a cation radical, and a second oxidation can lead to a dication. chemrxiv.org For phenothiazine itself, the anodic oxidation is a one-electron diffusion-controlled process. cdnsciencepub.com

Phenothiazine DerivativeFirst Oxidation Potential (Epa1 vs. Ag/AgCl)Second Oxidation Potential (Epa2 vs. Ag/AgCl)Reversibility
Phenothiazine~0.5-0.7 V-Reversible
N-substituted PhenothiazinesVariable (depends on substituent)VariableOften Reversible
3,7-disubstituted PhenothiazinesVariable (depends on substituents)VariableVariable

Note: The values presented are generalized from various studies on phenothiazine derivatives and are for illustrative purposes. Specific potentials vary with experimental conditions.

The redox activity of phenothiazine derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups, such as the carbonyl group in this compound, are expected to increase the oxidation potential, making it more difficult to oxidize. nih.gov

The stability of the resulting radical cation is also a crucial factor. Substituents that can delocalize the positive charge and unpaired electron will stabilize the radical cation, favoring the oxidation process. The planarity of the phenothiazine ring system can also be affected by substituents, which in turn can influence the electronic communication and redox properties.

Reactions at the Carbonyl Group

The carbonyl group in this compound is part of an α,β-unsaturated ketone system, which confers specific reactivity. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com Common reactions at the carbonyl group include:

Nucleophilic Addition: Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation would yield a tertiary alcohol. The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the adjacent aromatic system.

Reduction: The carbonyl group can be reduced to a hydroxyl group using various reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation Reactions: The carbonyl group can react with primary amines and their derivatives to form imines (Schiff bases) or with other active methylene (B1212753) compounds in condensation reactions.

Nucleophilic and Electrophilic Reactivity

The conjugated system in this compound presents multiple sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The electron-deficient nature of the α,β-unsaturated system makes the β-carbon (C2 position) susceptible to nucleophilic attack in a Michael-type addition. This has been demonstrated in the synthesis of 2-thio-substituted-3H-phenothiazin-3-ones, where a thiol adds to the C2 position. researchgate.net

Electrophilic Reactivity: The phenothiazine ring is generally electron-rich and prone to electrophilic substitution. The nitrogen and sulfur heteroatoms, along with the fused benzene (B151609) rings, activate the system towards electrophiles. In phenothiazine itself, the positions para to the nitrogen atom (positions 3 and 7) are the most reactive towards electrophilic attack. nih.gov However, in this compound, the presence of the deactivating carbonyl group at position 3 would likely direct incoming electrophiles to other positions on the ring system, such as the other benzene ring. The nitrogen atom can also act as a nucleophile, participating in reactions with electrophiles.

Degradation Studies and Stability in Various Media

Specific degradation and stability studies for this compound are not extensively documented in the reviewed literature. However, the stability of the parent phenothiazine and its derivatives has been investigated under various conditions.

Phenothiazines are known to be sensitive to light and air. nih.govcore.ac.uk Photodegradation can occur, often involving the formation of the radical cation and subsequent reactions. nih.gov The presence of the α,β-unsaturated ketone system in this compound might influence its photochemical stability.

Structure Activity Relationships Sar of 3h Phenothiazin 3 One Derivatives

Theoretical Frameworks for SAR Analysis

Theoretical and computational methods are indispensable tools in modern medicinal chemistry for predicting the biological activity of compounds and elucidating their mechanisms of action at a molecular level. These frameworks allow for the high-throughput screening of virtual libraries and provide a rationale for observed SAR trends.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov The fundamental principle is that the variations in the biological activity of a set of molecules can be explained by differences in their physicochemical properties, which are encoded by molecular descriptors. nih.govubbcluj.ro For phenothiazine (B1677639) derivatives, QSAR studies have been instrumental in predicting their activity and identifying key structural features that govern their function. ubbcluj.ro

The process involves developing a model by correlating molecular descriptors—such as lipophilicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters (e.g., molar refractivity)—with experimentally determined biological activity. researchgate.net Various statistical methods are employed, including Multiple Linear Regression (MLR), Principal Components Analysis (PCA), and Artificial Neural Networks (ANN), to construct and validate these models. derpharmachemica.com A study on phenothiazine derivatives identified several descriptors as significant for predicting anti-Multi-Drug Resistance (MDR) activity, including the energy of the lowest unoccupied molecular orbital (E LUMO), lipophilicity (Log P), and molecular weight (MW). researchgate.net The resulting QSAR models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Table 1: Key QSAR Descriptors in Phenothiazine Activity Modeling
DescriptorPhysicochemical PropertyImpact on Biological ActivityReference
LogPLipophilicity/HydrophobicityInfluences membrane permeability and interaction with hydrophobic pockets. A negative coefficient in some models suggests that increasing lipophilicity can decrease activity against MDR. researchgate.net
E LUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to accept electrons; important for charge-transfer interactions with biological targets. researchgate.net
MRMolar RefractivityA measure of molecular volume and polarizability, indicating the potential for van der Waals interactions. researchgate.net
MWMolecular WeightRelates to the size of the molecule, which can affect diffusion and fit within a binding site. researchgate.net

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as a 3H-phenothiazin-3-one derivative) when bound to a second molecule (a receptor or enzyme). samipubco.com This technique provides detailed insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and pi-stacking. nih.govekb.eg

For phenothiazine derivatives, docking studies have been used to explore their binding modes with various biological targets, including cholinesterases, dopamine (B1211576) receptors, and protein kinases. nih.govoup.com For example, docking studies of phenothiazine derivatives with acetylcholinesterase (AChE) revealed that cytotoxic compounds can form Pi-Pi stacking interactions with key aromatic residues like Tyr337 and Trp86, which stabilizes their position in the binding site. nih.govbilkent.edu.tr Furthermore, specific functional groups on the derivatives can form crucial hydrogen bonds or steric interactions that enhance binding affinity. ekb.eg For instance, a carbonyl group was shown to form a Pi-cation interaction, similar to the reference inhibitor Huprine W, while protonated nitrogen in a piperazine (B1678402) ring can engage in important electrostatic interactions. nih.gov These simulations are vital for understanding the molecular basis of activity and for rationally designing modifications to improve binding and selectivity. researchgate.net

Table 2: Summary of Key Molecular Docking Interactions for Phenothiazine Derivatives
TargetType of InteractionInteracting Residues (Example)SignificanceReference
Acetylcholinesterase (AChE)Pi-Pi Stacking, Pi-CationTyr337, Trp86, His447Stabilizes the ligand in the active site, contributing to inhibitory activity. nih.govbilkent.edu.tr
Tubulin (Colchicine Site)Hydrogen BondingVal181, Asn258, Val238The introduction of NH2 or indole (B1671886) moieties can enhance hydrogen bond formation, contributing to antitumor activity. ekb.eg
Bcr-Abl KinaseHydrophobic Interaction, Hydrogen BondingLeu248, Ala269, Met318The phenothiazine moiety fits into a hydrophobic pocket while the NH group forms a hydrogen bond, crucial for kinase inhibition. ekb.eg
Dopamine Receptors (D1/D2)Irreversible BindingNot specifiedIsothiocyanate derivatives can form strong, irreversible bonds, making them useful as affinity labels for receptor studies. oup.com

Influence of Substituents on Biological Activities

The therapeutic potential of the this compound scaffold can be finely tuned by the introduction of various substituents. The nature, position, and size of these functional groups significantly modulate the molecule's electronic properties, conformation, and ability to interact with biological targets.

The placement and electronic nature of substituents on the phenothiazine ring system are critical determinants of biological activity. ubbcluj.ro The C-2 position, in particular, has been identified as a key site for modification. if-pan.krakow.pl The introduction of electron-withdrawing groups at this position has been shown to modulate activity significantly. For example, in studies of anti-MDR activity, the potency of phenothiazine derivatives was found to increase in the order of the C-2 substituent: -H < -Cl < -CF3. if-pan.krakow.pl This suggests that increasing the electron-withdrawing strength at this position enhances the desired biological effect.

Conversely, substituents that decrease lipophilicity, such as the introduction of a hydroxyl (-OH) group, have been observed to markedly lower the inhibition of MDR. if-pan.krakow.pl This highlights the importance of electronic effects in conjunction with properties like lipophilicity, which governs the ability of the compounds to cross cell membranes. if-pan.krakow.pl Quantum chemical calculations and DFT studies have further elucidated these relationships, showing how substituents alter the electron density distribution across the molecule, which in turn affects thermochemical parameters like ionization potential and proton affinity, impacting the molecule's reactivity and interaction with biological systems. nih.gov Derivatives of 3H-phenothiazin-3-ones with 2-thio-substituents have shown potent antibacterial properties, where the introduction of the alkylthio group activates the benzoquinoid ring, making it susceptible to further reactions that form the final active compound. beilstein-archives.org

Table 3: Influence of Substituents at Position C-2 on Biological Activity
Substituent at C-2Electronic EffectObserved Impact on Anti-MDR ActivityReference
-HNeutralBaseline Activity if-pan.krakow.pl
-ClElectron-withdrawing (moderate)Increased Activity if-pan.krakow.pl
-CF3Electron-withdrawing (strong)Highest Activity if-pan.krakow.pl

The three-dimensional shape of a molecule is crucial for its interaction with a biological receptor. Steric hindrance occurs when the size and bulk of a substituent prevent the molecule from adopting the optimal conformation for binding. unina.itresearchgate.net In phenothiazin-3-one derivatives, bulky substituents can cause steric clashes with amino acid residues in the binding pocket of a target protein, thereby reducing binding affinity and biological activity. nih.gov Docking studies have visualized such steric interactions, for instance, between the phenyl group of a derivative and tyrosine residues (Tyr72, Tyr124) in a target's active site. nih.gov

Biological Activities and Mechanistic Studies of 3h Phenothiazin 3 One

Anticancer and Antiproliferative Activities

Phenothiazine (B1677639) derivatives have been extensively investigated for their potential as anticancer agents. tandfonline.comnih.gov These compounds exhibit promising activity against a range of cancer types, including lung carcinoma, glioblastoma, leukemia, and cancers of the breast, colon, and liver. nih.govmdpi.com Their therapeutic potential stems from multiple mechanisms of action, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with critical cellular processes.

A primary mechanism behind the anticancer effects of phenothiazine derivatives is their ability to suppress the proliferation of tumor cells and induce apoptosis (programmed cell death).

Studies on diazaphenothiazines, such as 10H-3,6-diazaphenothiazine (DPT-1), have demonstrated potent pro-apoptotic effects in human lung carcinoma (A549 and H1299) and ovarian cancer (A2780) cell lines. mdpi.com The antiproliferative activity of these compounds is significant, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) observed in the low micromolar range. For instance, DPT-1 showed an IC₅₀ of 0.62 µM in A2780 ovarian cancer cells. mdpi.com This activity is often selective, showing less cytotoxicity towards healthy cell lines. mdpi.com The mechanism of apoptosis induction involves the upregulation of pro-apoptotic genes like Bax and p53, and the downregulation of anti-apoptotic genes such as Bcl-2. mdpi.com The increased ratio of BAX/BCL-2 is a key indicator of the induction of mitochondrial-mediated apoptosis. nih.gov

Other novel phenothiazine analogs, such as CWHM-974 and fluphenazine, also induce apoptosis in cancer cells. nih.gov For example, both compounds triggered apoptosis in A375 melanoma cells at concentrations of 20 µM or higher, which was confirmed by annexin V staining and caspase-3 cleavage. nih.gov

Antiproliferative Activity of Phenothiazine Derivatives Against Various Cancer Cell Lines
CompoundCancer Cell LineCancer TypeIC₅₀ (µM)
10H-3,6-diazaphenothiazine (DPT-1)A549Lung Carcinoma1.52
10H-3,6-diazaphenothiazine (DPT-1)H1299Non-Small Cell Lung Carcinoma12.89
10H-3,6-diazaphenothiazine (DPT-1)A2780Ovarian Cancer0.62
Piperazine-based phenothiazineMDA-MB-231Breast Cancer1.16
Chalcone-based phenothiazineMCF-7Breast Cancer12

The chemical structure of 3H-phenothiazin-3-one is closely related to the phenoxazone ring system found in Actinomycin D (ActD), a potent anticancer antibiotic. researchgate.net This structural similarity provides a basis for understanding a key mechanism of action: DNA intercalation. ActD functions by inserting its planar phenoxazone ring between DNA base pairs, a process that disrupts DNA replication and transcription, ultimately leading to cell death. researchgate.netnih.gov

This intercalation prevents the unwinding of the DNA double helix, which is a necessary step for it to serve as a template for RNA synthesis. researchgate.net By inhibiting DNA-dependent RNA polymerase, ActD effectively halts the production of new mRNA and, consequently, protein synthesis, which can trigger apoptosis. researchgate.net Given that the phenothiazine core is also a planar tricyclic system, it is proposed that its derivatives can similarly interact with DNA, representing a significant pathway for their anticancer effects. This interaction is particularly effective in interrupting essential biological processes within rapidly dividing cancer cells. nih.gov

Phenothiazine derivatives can exert their antiproliferative effects by interfering with the cell cycle, a tightly regulated process that governs cell division. By inducing cell cycle arrest at specific checkpoints, these compounds can prevent cancer cells from progressing towards mitosis and proliferation.

The specific phase of the cell cycle that is affected can vary depending on the chemical structure of the phenothiazine derivative. For instance, the compound fluphenazine has been shown to induce cell cycle arrest in the G0/G1 phase in breast cancer and melanoma cell lines. nih.gov In contrast, another novel analog, CWHM-974, induces a mitotic arrest, halting cells in the G2/M phase. nih.gov Similarly, the derivative 10H-3,6-diazaphenothiazine (PTZ) was found to cause a significant accumulation of ovarian carcinoma cells in the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. These findings highlight that while cell cycle modulation is a common mechanism for phenothiazines, the precise outcome can be compound-specific. nih.govfrontiersin.org

Antimicrobial Activities

The phenothiazine scaffold is the basis for compounds with broad-spectrum antimicrobial activity, a property that has been recognized for decades. iiarjournals.org Derivatives have shown efficacy against a range of pathogenic bacteria and fungi, including strains that have developed resistance to conventional antibiotics. nih.govwikipedia.org

Phenothiazine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Compounds such as chlorpromazine, thioridazine, promethazine, and trifluoperazine are effective against multidrug-resistant (MDR) opportunistic pathogens like Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) ranging from 50 to 600 µg/mL. nih.govoup.com

Thioridazine has demonstrated the ability to kill intracellular bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and MDR Mycobacterium tuberculosis, within macrophages at clinically achievable concentrations. iiarjournals.orgnih.gov One proposed mechanism for this activity is the inhibition of bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell and are a common cause of drug resistance. iiarjournals.orgasm.org By inhibiting these pumps, phenothiazines can restore the susceptibility of resistant bacteria to other antibiotics. wikipedia.orgasm.org For example, the phenothiazine derivative JBC 1847 shows strong activity against Gram-positive bacteria, with MIC values for various S. aureus strains ranging from 0.125 to 2 mg/L. nih.gov

Antibacterial Activity of Phenothiazine Derivatives
CompoundBacterial SpeciesMIC Range
Chlorpromazine, Thioridazine, etc.Acinetobacter baumannii (MDR)50 - 600 µg/mL
JBC 1847Staphylococcus aureus (MRSA)1 - 2 mg/L
JBC 1847Enterococcus faecium (VRE)2 mg/L
Phenothiazine-3-sulphonamide DerivativesStaphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Salmonella typhi1.0 - 3.5 mg/L

In addition to their antibacterial effects, phenothiazine derivatives possess potent and broad-spectrum antifungal activity. nih.gov Research on the derivative CWHM-974 has shown its effectiveness against a wide array of medically important fungi. nih.gov

This includes pathogenic yeasts such as fluconazole-resistant Candida albicans, Candida auris, and Cryptococcus glabrata, with MICs typically between 4 and 8 µg/mL. nih.gov The compound is also active against challenging filamentous molds, including Aspergillus fumigatus, Fusarium species, and Rhizopus arrhizus, as well as endemic human fungal pathogens like Histoplasma capsulatum and Blastomyces dermatitidis. nih.gov This wide range of activity underscores the potential of the phenothiazine scaffold in developing new antifungal therapies to address the growing problem of drug-resistant fungal infections. nih.gov

Antifungal Activity of the Phenothiazine Derivative CWHM-974
Fungal SpeciesTypeMIC Range (µg/mL)
Candida species (including resistant strains)Yeast4 - 8
Cryptococcus glabrataYeast4 - 8
Aspergillus fumigatusMold8 - 16
Fusarium speciesMold8 - 16
Rhizopus arrhizusMold8 - 16

Antiviral Properties

While direct antiviral studies on the unsubstituted this compound are not extensively detailed in available research, the broader phenothiazine chemical class, to which it belongs, has demonstrated notable antiviral effects. The shared chemical scaffold suggests that derivatives of this compound could be promising candidates for antiviral drug development. beilstein-archives.org

Research has shown that several phenothiazine antipsychotics exhibit in vitro antiviral activity against SARS-CoV-2 and other human coronaviruses, including SARS-CoV and MERS-CoV. nih.gov The proposed mechanism for this antiviral action involves the inhibition of viral binding to plasma membrane receptors, thereby blocking the endocytosis process required for the virus to enter and infect host cells. nih.gov For instance, compounds such as chlorpromazine and fluphenazine have shown efficacy in these studies. nih.gov Additionally, other research has screened phenothiazine derivatives for activity against Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I), indicating the broad-spectrum potential of this class of compounds. researchgate.net

Anti-inflammatory and Leukotriene Inhibition

Derivatives of this compound have been identified as potent anti-inflammatory agents, largely through their ability to inhibit the biosynthesis of leukotrienes. beilstein-archives.org Leukotrienes are powerful inflammatory mediators derived from arachidonic acid, and their overproduction is implicated in various inflammatory diseases. nih.gov

One notable derivative, 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one (L-651,392) , has been specifically studied as a potent and specific inhibitor of 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway. In a model of E. coli pyelonephritis, treatment with L-651,392 resulted in a significant reduction in the infiltration of polymorphonuclear leukocytes (PMNs) and preserved kidney tubular structure, demonstrating its ability to control the inflammatory process. semanticscholar.org This highlights the therapeutic potential of this compound derivatives in treating conditions where leukotrienes are key mediators, such as asthma, allergies, and other inflammatory disorders. beilstein-archives.org

Table 1: Anti-inflammatory Activity of a this compound Derivative
CompoundTarget/ModelObserved EffectReference
4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one (L-651,392)E. coli pyelonephritis in ratsSignificantly reduced inflammatory cell infiltration and protected kidney from inflammation-associated damage. semanticscholar.org

The primary mechanism for the anti-inflammatory action of this compound derivatives is the targeted inhibition of the leukotriene biosynthetic pathway. This pathway begins with the liberation of arachidonic acid from membrane phospholipids, which is then acted upon by the enzyme 5-lipoxygenase (5-LOX). nih.gov

Compounds like 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one (L-651,392) act as direct inhibitors of 5-LOX. By blocking this enzyme, they prevent the conversion of arachidonic acid into leukotriene A4 (LTA4), which is the unstable precursor for all other leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes (LTC4, LTD4, LTE4). nih.gov The development of novel 2-thio-substituted-3H-phenothiazin-3-ones is actively being pursued with the goal of creating new agents that can effectively inhibit leukotriene biosynthesis for the treatment of leukotriene-mediated diseases. beilstein-archives.org

Neuropharmacological Activities

The phenothiazine scaffold is a cornerstone of neuropharmacology, famously forming the basis for many antipsychotic drugs. researchgate.net Derivatives of this compound are now being specifically investigated for their potential in treating a range of neurological conditions, from central nervous system (CNS) disorders to neurodegenerative diseases. beilstein-archives.org

Research efforts are underway to create extensive libraries of this compound derivatives specifically for testing in the treatment of CNS and neurodegenerative disorders. beilstein-archives.org The therapeutic potential stems from the ability of the phenothiazine ring system to interact with various targets within the CNS. For example, certain novel phenothiazine derivatives have been shown to significantly block brain dopamine (B1211576) levels in animal models, a key mechanism in the action of antipsychotic medications. researchgate.net This demonstrates that the core structure is amenable to modification to create compounds with specific neuropharmacological profiles.

A significant area of investigation for this compound derivatives is their potential to combat neurodegenerative diseases by targeting underlying pathological processes like oxidative stress and mitochondrial dysfunction. nih.govnih.gov

Phenothiazines are recognized for their antioxidant properties. They can act as potent inhibitors of iron-dependent lipid peroxidation, a key process in oxidative stress-induced cell damage. nih.gov One study found that a phenothiazine derivative was more effective than the known antioxidant probucol in blocking the oxidation of low-density lipoprotein (LDL) and protected cultured rat hippocampal neurons from hydrogen peroxide-induced damage. nih.gov

Furthermore, phenothiazine compounds like Thioridazine have been shown to interact with mitochondrial membranes, where they exhibit significant antioxidant activity. nih.gov Thioridazine was found to inhibit the accumulation of superoxide radicals, prevent lipid peroxidation of the mitochondrial membrane, and inhibit the release of cytochrome c, a key event in the initiation of apoptosis (programmed cell death). nih.gov This mitochondrial-protective effect is highly relevant for neurodegenerative diseases where mitochondrial health is compromised.

The neuropharmacological and other biological effects of this compound and its derivatives are also linked to their ability to inhibit various enzymes.

Cholinesterase: Phenothiazine derivatives are known inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE). moca.net.uanih.gov This inhibition is of interest for the treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy. nih.gov Studies have shown that S-oxide metabolites of phenothiazines can be even more potent inhibitors of acetylcholinesterase (AChE) than the parent drugs. nuph.edu.ua

Mitochondrial Enzymes: Phenothiazines can directly impact cellular respiration through the inhibition of mitochondrial enzymes. Research has shown that phenothiazine and its oxidized form, phenothiazone (this compound), inhibit rat-liver succinoxidase . researchgate.net Furthermore, at high concentrations, the phenothiazine derivative chlorpromazine can inhibit cytochrome oxidase . oup.com This disruption of the mitochondrial respiratory chain is a fundamental aspect of their mechanism of action. oup.comnih.gov

Glyoxalase: this compound has been identified as a powerful inhibitor of the glyoxalase enzyme system in erythrocytes. researchgate.net The glyoxalase system is crucial for detoxifying methylglyoxal, a reactive byproduct of glycolysis. nih.gov Inhibition of this system can lead to an accumulation of toxic metabolites and is a potential target in various therapeutic areas, including psychiatry and cancer. semanticscholar.orgnih.gov

Table 2: Summary of Enzyme Inhibition by this compound and its Derivatives
EnzymeInhibiting Compound(s)Significance/ContextReference
Cholinesterases (AChE, BChE)Various Phenothiazine Derivatives and their S-oxidesPotential treatment for Alzheimer's disease. moca.net.uanih.govnuph.edu.ua
SuccinoxidasePhenothiazine, this compoundInhibition of mitochondrial respiration. researchgate.net
Cytochrome OxidaseChlorpromazine (at high concentrations)Inhibition of the mitochondrial electron transport chain. oup.com
GlyoxalasePhenothiazine, this compoundInhibition of detoxification of glycolytic byproducts. researchgate.net

Antioxidant Activity

Phenothiazine and its derivatives are recognized for their antioxidant properties, which are largely attributed to the chemical characteristics of the core phenothiazine molecule. nih.gov The addition of various functional groups to the phenothiazine structure can significantly enhance its antiradical capabilities. nih.gov The antioxidant effects of these compounds are partly due to the presence of electron-donating sulfur and the availability of hydrogen in the benzene (B151609) rings for substitution. nih.gov

The environment plays a crucial role in the antioxidant behavior of phenothiazine. In aqueous solutions, it primarily demonstrates antioxidant properties, whereas, in lipid environments, it may act as a pro-oxidant, leading to the formation of a phenothiazinyl radical. rsc.org Quantum chemistry and computational kinetics studies have explored the reactivity of phenothiazine towards hydroxyl (˙OH) and hydroperoxyl (˙OOH) free radicals to understand its antioxidant mechanism. rsc.org These studies have investigated mechanisms such as single electron transfer (SET), hydrogen atom transfer (HAT), and radical adduct formation (RAF). rsc.org

The antioxidant activity of phenothiazine derivatives has been evaluated using various assays. For instance, a study investigating new phenothiazine derivatives used voltammetry to study the electroreduction of oxygen and its radicals in the presence of these compounds in aqueous ethanol (B145695) media. nih.govnih.gov The results indicated that the antioxidant activity increased in the following order: phenothiazine < pyridophenothiazine < cis-10-propenylphenothiazine < propenylphenothiazine dimer. nih.gov This activity was found to be dose-dependent, showing a non-linear increase with higher concentrations. nih.gov

Table 1: Comparative Antioxidant Activity of Phenothiazine Derivatives
CompoundRelative Antioxidant Activity
PhenothiazineLowest
PyridophenothiazineIntermediate
cis-10-PropenylphenothiazineHigher
Propenylphenothiazine dimerHighest

Other Reported Biological Effects

Antihelminthic Properties

Phenothiazine, the parent compound of this compound, has a history of use as an antihelminthic agent. ajrconline.org Various derivatives of phenothiazine have been reported to possess anthelmintic effects, highlighting the potential of this chemical class in combating parasitic worms. ajrconline.orgresearchgate.net

Insecticidal and Antiseptic Applications

The phenothiazine scaffold has been associated with insecticidal and antiseptic properties. ajrconline.orgresearchgate.net Research into phenothiazine derivatives has shown a range of biological activities, including their potential application as insecticides. pharmacophorejournal.com Furthermore, the antiseptic effects of phenothiazine compounds have also been noted in scientific literature. ajrconline.orgresearchgate.net

Table of Compounds

Table 2: List of Chemical Compounds Mentioned
Compound Name
This compound
Phenothiazine
Pyridophenothiazine
cis-10-Propenylphenothiazine
Propenylphenothiazine dimer

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 3H-Phenothiazin-3-one Derivatives with Enhanced Specificity and Efficacy

The future of this compound as a therapeutic lead compound hinges on the strategic design and synthesis of new derivatives with improved biological activity and target specificity. The core phenothiazine (B1677639) structure is highly amenable to chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.gov

A primary synthetic route to the this compound core involves the reaction of o-mercaptoaniline with a quinone in a polar solvent. nih.gov Future synthetic strategies will focus on modifying this core structure. Research into asymmetrical Methylene (B1212753) Blue analogues has demonstrated that the 3 and 7 positions of the phenothiazine ring are highly reactive and ideal sites for introducing various functional groups. nih.gov By applying similar strategies to this compound, novel derivatives can be created. For example, introducing electron-donating or electron-withdrawing groups at these positions can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Furthermore, the synthesis of phenothiazine-1,2,3-triazole analogues using "click chemistry" has shown promise in developing compounds with significant antiproliferative activity. ejbps.com This approach could be adapted to create this compound-triazole hybrids, potentially leading to a new class of potent therapeutic agents. The development of a diverse library of these derivatives is a crucial first step, enabling comprehensive structure-activity relationship (SAR) studies to identify compounds with the most desirable therapeutic profiles.

Table 1: Potential Strategies for Synthesis of Novel this compound Derivatives

Synthetic Strategy Target Modification Site Potential Outcome Relevant Research
Functionalization of the phenothiazine ring Positions 3 and 7 Modulation of electronic properties and target binding nih.gov
"Click Chemistry" hybridization Attachment of triazole moieties Creation of hybrid molecules with enhanced bioactivity ejbps.com
Conformational restriction Introduction of rigid structural elements Improved binding affinity and selectivity researchgate.net

Exploration of Synergistic Effects in Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents. Combination therapies can enhance efficacy, overcome drug resistance, and reduce toxicity by targeting different cellular pathways simultaneously. nih.gov Phenothiazine derivatives have been investigated for their ability to reverse multidrug resistance (MDR), a major obstacle in cancer chemotherapy. nih.gov This suggests that this compound derivatives could act as chemosensitizers, enhancing the cytotoxicity of existing anticancer drugs.

Future research should systematically evaluate the synergistic potential of novel this compound derivatives in combination with standard-of-care chemotherapeutics. In vitro studies using various cancer cell lines can be employed to identify synergistic, additive, or antagonistic interactions. Promising combinations can then be further investigated in preclinical models. The goal is to develop treatment regimens where this compound derivatives not only exert their own therapeutic effects but also amplify the effectiveness of other drugs, potentially allowing for lower, less toxic doses of conventional agents.

Advanced Computational Modeling for Predictive Research

In recent years, computational modeling has become an indispensable tool in drug discovery and development. youtube.comyoutube.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) can accelerate the design of new drugs by predicting their properties and interactions with biological targets. acs.orgmdpi.comtandfonline.com

For this compound, these computational approaches can be employed to:

Develop QSAR models: These models establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.govejbps.comnih.gov By analyzing a series of compounds with known activities, QSAR can identify the key structural features that contribute to efficacy, guiding the design of more potent analogues.

Perform Molecular Docking Studies: Molecular docking simulations can predict how this compound derivatives bind to specific protein targets. researchgate.netnih.govirjmets.comresearchgate.netbilkent.edu.tr This allows for the virtual screening of large compound libraries and the rational design of molecules with high binding affinity and selectivity. For instance, docking studies have been used to investigate the binding of phenothiazine derivatives to targets like cholinesterases and various cancer-related proteins. researchgate.netbilkent.edu.tr

Utilize DFT Calculations: DFT studies provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govmdpi.comtandfonline.commdpi.com This information is crucial for understanding the mechanism of action of this compound and for designing derivatives with optimized electronic properties for enhanced biological activity.

Table 2: Application of Computational Methods in this compound Research

Computational Method Objective Predicted Properties Key References
QSAR Predict biological activity based on structure Efficacy, Toxicity, MDR reversal nih.govejbps.comnih.gov
Molecular Docking Predict binding to biological targets Binding affinity, Binding mode, Target selectivity researchgate.netnih.govirjmets.comresearchgate.netbilkent.edu.tr

By integrating these computational methods into the research workflow, the design and discovery process for novel this compound-based therapeutics can be made significantly more efficient and cost-effective.

Development of this compound Based Nanomaterials for Biomedical Applications

Nanotechnology offers revolutionary approaches to drug delivery, enhancing the therapeutic potential of active compounds by improving their solubility, stability, and biodistribution. bilkent.edu.tr For a lipophilic compound like this compound, formulation into nanomaterials can overcome challenges related to poor aqueous solubility and enable targeted delivery to diseased tissues.

Future research should focus on the development of this compound-loaded nanoparticles, such as micelles, nanospheres, and liposomes. Studies on other phenothiazine derivatives have shown that encapsulation in polymeric micelles can significantly enhance their cytotoxic activity against cancer cells compared to the free drug. mdpi.com These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery, thereby increasing efficacy and minimizing off-target effects.

Moreover, the phenothiazine scaffold itself is being explored for the creation of novel functional materials, including polymers for various optoelectronic and energy applications. nih.govirjmets.comresearchgate.net This inherent versatility suggests that this compound could be incorporated into the structure of biocompatible polymers to create novel nanomaterials with intrinsic therapeutic activity. These "nanodrugs" could offer unique advantages in terms of drug loading and release kinetics. The exploration of these advanced nanomaterial-based platforms represents a promising frontier for translating the therapeutic potential of this compound into effective clinical solutions. nih.govacs.org

Q & A

Q. How should researchers address ecological toxicity concerns when designing experiments with this compound?

  • Methodological Answer : Conduct acute toxicity assays (e.g., Daphnia magna mortality tests) and biodegradability studies (OECD 301F). Use quantitative structure-activity relationship (QSAR) models to predict environmental persistence and bioaccumulation potential .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.